Gallium(III)-sulfid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gallium(III) sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. The compound exists in several polymorphic forms, including α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic), with the alpha form being yellow .

Wissenschaftliche Forschungsanwendungen

Gallium(III) sulfide has a wide range of scientific research applications:

Optoelectronics: It is used in the fabrication of photodetectors, field-effect transistors, and other optoelectronic devices.

Energy Storage: The compound is utilized in energy storage devices, including lithium-ion batteries.

Catalysis: Gallium(III) sulfide nanostructures have been employed as hydrogen evolution catalysts.

Thin Films: It is used in the preparation of thin films for electronic and solar cell applications.

Gas Sensors: The compound is also used in the fabrication of gas sensors on both flexible and rigid substrates.

Wirkmechanismus

Target of Action

Gallium(III) sulfide, with the chemical formula Ga2S3, is a compound of sulfur and gallium . It is primarily used in electronics and photonics due to its properties as a semiconductor . .

Mode of Action

It is known that gallium(iii) compounds can target the essential transcription enzyme rna polymerase, suppressing rna synthesis and resulting in reduced metabolic rates and energy utilization .

Biochemical Pathways

It is known that gallium(iii) compounds can interfere with microbial acquisition and use of iron, which is a critical component of many biological processes .

Result of Action

It is known that gallium(iii) compounds can suppress rna synthesis, which can lead to reduced metabolic rates and energy utilization .

Action Environment

The action of Gallium(III) sulfide can be influenced by various environmental factors. For instance, Gallium(III) sulfide decomposes at high temperatures, forming a non-stoichiometric sulfide . It also reacts with water and slowly decomposes in moist air, forming hydrogen sulfide . These factors can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Gallium(III) sulfide can be synthesized through various methods:

Elemental Reaction: One common method involves reacting gallium with sulfur at high temperatures.

Hydrogen Sulfide Method: Another method involves heating gallium in a stream of hydrogen sulfide gas at high temperatures.

Solid-State Reaction: Gallium(III) sulfide can also be prepared by reacting gallium chloride (GaCl₃) with sodium sulfide (Na₂S) in a solid-state reaction.

Gallium Iodide Method: A process for preparing extrapure gallium(III) sulfide involves reacting gallium(III) iodide with sulfur in an evacuated two-zone furnace.

Analyse Chemischer Reaktionen

Gallium(III) sulfide undergoes various chemical reactions:

Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

Acid Reactions: Gallium(III) sulfide dissolves in aqueous acids, slowly decomposing in moist air to form hydrogen sulfide (H₂S).

Reactions with Potassium Sulfide: It dissolves in aqueous solutions of potassium sulfide (K₂S) to form complex anions such as K₈Ga₄S₁₀.

Formation of Ternary Sulfides: Gallium(III) sulfide reacts with metal sulfides to form ternary sulfides like CdGa₂S₄.

Vergleich Mit ähnlichen Verbindungen

Gallium(III) sulfide can be compared with other similar compounds:

Gallium(II) Sulfide (GaS): Unlike gallium(III) sulfide, gallium(II) sulfide contains gallium in the +2 oxidation state and has different structural and electronic properties.

Zinc Sulfide (ZnS): Gallium(III) sulfide shares structural similarities with zinc sulfide, particularly in its gamma form, which is isostructural with sphalerite (zinc blende).

Aluminium Sulfide (Al₂S₃): The alpha and beta forms of gallium(III) sulfide are isostructural with their aluminium analogues, highlighting similarities in crystal structure.

Biologische Aktivität

Gallium(III) sulfide (Ga₂S₃) is a compound that has garnered attention for its unique biological activities, particularly in the fields of oncology and antimicrobial treatment. This article explores the biological properties of Ga₂S₃, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Gallium(III) sulfide is a semiconductor material that exhibits a range of properties beneficial for various applications, including electronics and photonics. However, its biological activity, particularly as an antitumor and antimicrobial agent, is increasingly being recognized. The compound's ability to mimic iron (Fe³⁺) ions allows it to interfere with biological processes that rely on iron, making it a candidate for therapeutic use.

2.1 Iron Mimicry

Gallium(III) ions share similar properties with iron ions, such as ionic radius and electron affinity. This similarity allows Ga³⁺ to substitute for Fe³⁺ in biological systems, disrupting iron-dependent metabolic processes. For instance, Ga³⁺ can inhibit enzymes that require iron as a cofactor, leading to impaired bacterial growth and metabolism .

2.2 Antitumor Activity

Research indicates that Ga³⁺ disrupts cellular iron homeostasis, which is crucial for tumor cell proliferation. By inhibiting iron uptake and utilization within cancer cells, Ga³⁺ can induce apoptosis and reduce tumor growth. Studies have shown that gallium compounds can effectively target various cancer cell lines, including those resistant to conventional therapies .

3. Cytotoxicity Studies

Cytotoxicity assessments of gallium(III) sulfide reveal significant effects on different cell lines. A study demonstrated that Ga₂S₃ exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC₅₀ values indicating substantial cell death at relatively low concentrations .

Table 1: Cytotoxic Effects of Gallium(III) Sulfide on Various Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Inhibition of iron-dependent enzymes |

| MCF-7 (Breast) | 30 | Induction of oxidative stress |

| A549 (Lung) | 20 | Disruption of cellular metabolism |

4. Antimicrobial Properties

Gallium compounds have been shown to possess notable antimicrobial activity against a variety of pathogens. The mechanism involves the inhibition of bacterial iron acquisition systems; bacteria are unable to differentiate between Fe³⁺ and Ga³⁺, leading to disrupted metabolic functions essential for survival .

4.1 Case Study: Antibacterial Efficacy

In a study involving Pseudomonas aeruginosa, Ga³⁺ demonstrated significant bactericidal activity at micromolar concentrations. The presence of gallium led to reduced biofilm formation and altered protein expression profiles related to iron metabolism .

5. Toxicological Considerations

While gallium compounds exhibit promising therapeutic potential, they also pose risks regarding toxicity. Gallium(III) sulfide is classified as a hazardous substance with severe corrosive effects on skin and mucous membranes . Chronic exposure may lead to adverse health effects such as dermatitis and potential renal damage.

Table 2: Toxicological Profile of Gallium(III) Sulfide

| Exposure Route | Effects |

|---|---|

| Ingestion | Corrosive effects on gastrointestinal tract |

| Inhalation | Respiratory irritation |

| Skin Contact | Severe burns |

6. Conclusion

Gallium(III) sulfide presents significant promise in the fields of oncology and antimicrobial therapy due to its unique biological activities stemming from its ability to mimic iron ions. Ongoing research into its mechanisms of action and safety profile will be crucial in determining its viability as a therapeutic agent.

Eigenschaften

IUPAC Name |

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBMGHMPOIFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

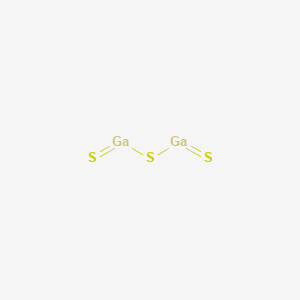

Canonical SMILES |

S=[Ga]S[Ga]=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2S3 |

Source

|

| Record name | gallium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the different synthesis methods for Gallium(III) sulfide, and what are their advantages and disadvantages?

A1: Ga2S3 can be synthesized through several methods, each with its own set of pros and cons:

- Single-Source Precursors: Organometallic complexes like Gallium(III) dithiocarbamates can be used as precursors for the synthesis of nano-sized Ga2S3. [] This method allows for controlled synthesis of nanoparticles with specific properties.

- Plasma-Enhanced Atomic Layer Deposition (PE-ALD): This technique utilizes hexakis(dimethylamido)digallium and hydrogen sulfide plasma to deposit high-quality, crystalline Ga2S3 thin films at relatively low temperatures. [] PE-ALD offers excellent control over film thickness, composition, and conformality, making it suitable for applications in energy storage and optoelectronics.

Q2: How does the structure of Gallium(III) sulfide influence its properties and potential applications?

A: Ga2S3 commonly exists in a layered structure, which contributes to its ion exchange properties, making it a promising material for applications like ion-conducting electrolytes. [] Furthermore, Ga2S3 can be synthesized in various forms, including nanoparticles [] and thin films, [] allowing for tailored properties and applications. For instance, nano-Ga2S3 exhibits enhanced surface area and quantum confinement effects, beneficial for catalytic and optoelectronic applications.

Q3: What are the potential applications of Gallium(III) sulfide in energy storage devices?

A: Ga2S3 has been investigated as an active material in lithium secondary batteries. [] Its layered structure could facilitate lithium-ion intercalation and diffusion, crucial for battery performance. Furthermore, the development of high-quality Ga2S3 thin films via PE-ALD [] opens up opportunities for its use in thin-film batteries and other energy storage devices.

Q4: Has the biocompatibility of Gallium(III) sulfide been explored, and what are the implications?

A4: While the provided abstracts do not directly address the biocompatibility of Ga2S3, it's worth noting that Gallium-based compounds have shown potential in biomedical applications. For instance, Gallium nitrate is used clinically for treating hypercalcemia of malignancy. Further research is needed to assess the biocompatibility and potential biomedical applications of Ga2S3.

Q5: What analytical techniques are commonly used to characterize Gallium(III) sulfide?

A5: Characterization of Ga2S3 often involves a combination of techniques:

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Ga2S3. Both single-crystal XRD [] and powder XRD [, ] are employed depending on the sample form.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 23Na NMR, can provide insights into the local atomic structure of amorphous and crystalline Ga2S3. []

- Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) are valuable for visualizing the morphology and size of Ga2S3 nanoparticles. []

- Spectroscopic Methods: Infrared (IR) spectroscopy [], X-ray photoelectron spectroscopy (XPS) [], and UV-Vis spectroscopy [] are used to probe the chemical composition, bonding, and optical properties of Ga2S3.

Q6: How does the oxidation of Gallium(III) sulfide occur, and what are its implications?

A: Research indicates that Thiobacillus ferrooxidans, a bacterium known for oxidizing sulfide minerals, can oxidize both natural gallium-bearing chalcopyrite and synthetic Ga2S3. [] This bacterial oxidation process can occur either directly or indirectly, impacting the extraction and recovery of gallium from its sulfide ores.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.